Linoleic Acid-1-13C

描述

Synthesis Analysis

Linoleic acid can be synthesized de novo in certain organisms. For example, some parasitic wasps are capable of synthesizing linoleic acid from oleic acid, demonstrating a unique metabolic pathway within the Hymenoptera order. This process involves the conversion of topically applied 13C-labeled oleic acid into linoleic acid, indicating the presence of Δ12-desaturases which are enzymes that introduce a double bond at the Δ12 position of the fatty acid chain, converting oleic acid to linoleic acid (Broschwitz et al., 2021).

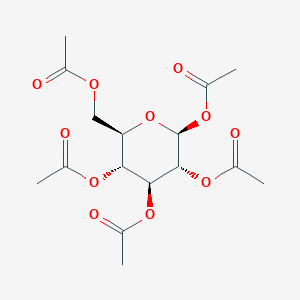

Molecular Structure Analysis

The molecular structure of linoleic acid and its isomers can be analyzed through 13C NMR spectroscopy. This method provides detailed information about the carbon skeleton of linoleic acid, including its double bond positions and configurations. For example, conjugated linoleic acids (CLAs) have been identified and characterized in fatty acid mixtures using 13C NMR, offering insights into their molecular structure and the positions of their double bonds (Davis et al., 1999).

Chemical Reactions and Properties

Linoleic acid undergoes various chemical reactions, including oxidation and formation of hydroperoxides. An example is the enzyme-catalyzed oxidation of linoleic acid by lipoxygenase, producing hydroperoxyoctadecadienoic acid (HPODE), a precursor to various bioactive compounds. This process is critical in understanding the role of linoleic acid in biological systems and its potential impact on health and disease (Gala Marti et al., 2021).

Physical Properties Analysis

The physical properties of linoleic acid, such as its melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of double bonds in linoleic acid reduces its melting point compared to saturated fatty acids, making it a liquid at room temperature. These properties are essential for its role in cell membranes, affecting fluidity and flexibility.

Chemical Properties Analysis

Linoleic acid's chemical properties, including its reactivity towards oxygen and susceptibility to oxidation, impact its biological functions and nutritional value. The oxidation of linoleic acid can lead to the formation of various oxidation products, some of which have implications for health. For instance, the enzymatic oxygenation of linoleic acid by prostaglandin-endoperoxide H synthase produces hydroxyoctadecadienoic acids (HODEs), which have been studied for their roles in inflammation and disease processes (Hamberg, 1998).

科学研究应用

Physiological Properties : Conjugated linoleic acid, which includes linoleic acid, has been shown to influence diabetes mellitus, platelet aggregation, and the immune system (Sebedio, Gnaedig, & Chardigny, 1999).

Biolubricants and Fuels : Triester-based linoleic acid demonstrates improved low-temperature and tribological properties, making it suitable for use in biolubricants and various oils, including those used in chain saws, transmission systems, and brake fluid (Abdullah et al., 2016).

Wastewater Treatment Impact : Linoleic acid can inhibit aceticlastic methanogenesis at concentrations of 30 mg l^-1 or more, which is relevant for wastewater treatment systems (Lalman & Bagley, 2000).

Topical Applications in Dentistry : Topically applied 14C-linoleic acid can incorporate into the tissue lipids of human gingiva, which may have implications for dental health (D’Agostino, Barnwell, Scott, & Carlile, 2007).

NMR Spectroscopy Analysis : 13C NMR spectroscopy is effective in analyzing complex conjugated linoleic acid mixtures, allowing for the identification and quantification of CLA isomers (Davis, Neill, & Caswell, 1999).

Potential Health Benefits : Conjugated linoleic acid could aid in controlling body fat gain, enhancing immunity, and reducing inflammation, which indicates potential health benefits (Pariza, 2004).

Cellular Studies : C9,t11-CLA is partially active as a substrate for 15-lipoxygenase-1, an enzyme involved in cell proliferation and differentiation (Cho, Gallaher, & Csallany, 2005).

Comparative Metabolism Studies : Linoleic acid is one of the unsaturated fatty acids whose metabolism has been compared in healthy women, providing insights into fatty acid processing in humans (McCloy et al., 2004).

Human Nutrition : Linoleic acid's absorption efficiency in humans was found to be 99.9%, which is significant for studies related to fatty acid absorption (Jones, Pencharz, & Clandinin, 1985).

属性

IUPAC Name |

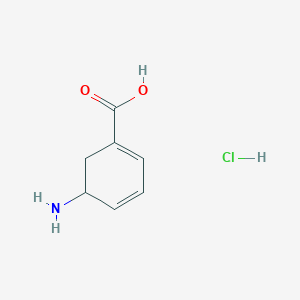

(9Z,12Z)-(113C)octadeca-9,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-LKLZSCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

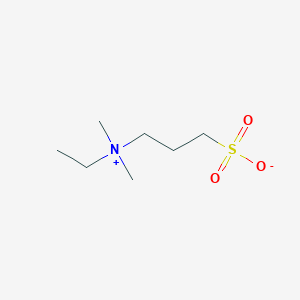

Canonical SMILES |

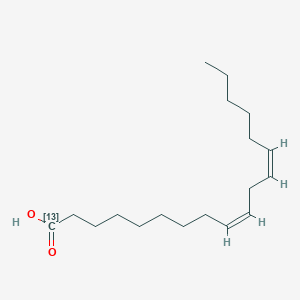

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Linoleic Acid-1-13C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)